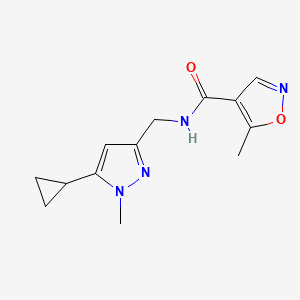

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a hybrid heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group and a methyl-linked isoxazole carboxamide moiety. The cyclopropyl group confers steric and electronic uniqueness compared to aryl or halogenated substituents in related compounds.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-8-11(7-15-19-8)13(18)14-6-10-5-12(9-3-4-9)17(2)16-10/h5,7,9H,3-4,6H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFPRJSFXDGONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2=NN(C(=C2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibition and receptor binding. Medicine: Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application, but common mechanisms include enzyme inhibition, receptor modulation, and interference with signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related pyrazole-isoxazole derivatives, focusing on substituent effects and functional groups:

Key Observations :

- Cyclopropyl vs. Aryl Groups : The cyclopropyl group in the target compound introduces ring strain and reduced π-conjugation compared to phenyl or chlorophenyl substituents in analogs like 3a or 6j. This may enhance metabolic stability or alter binding interactions in biological systems.

- Linker Diversity : The methyl linker in the target compound contrasts with hydrazone or direct carboxamide linkers in analogs (e.g., 6j), which may influence solubility and hydrogen-bonding capacity .

Physicochemical Properties

Physical data for the target compound are unavailable, but comparisons with analogs highlight trends:

Key Observations :

- Melting Points : Aryl-substituted analogs (e.g., 3a, 6o) exhibit higher melting points (133–170°C) due to crystalline packing enhanced by planar aromatic groups. The cyclopropyl group in the target compound may reduce melting points due to steric hindrance.

- Yields : Coupling reactions for pyrazole-isoxazole hybrids typically yield 60–90%, influenced by substituent steric effects .

Key Observations :

Key Observations :

- Coupling Reagents: EDCI/HOBt (used in analogs like 3a) is preferred for carboxamide bond formation, while thionyl chloride (for leflunomide) offers an alternative for acid activation .

- Purification: Chromatography (e.g., silica gel) and recrystallization (ethanol/water) are standard for isolating high-purity products .

Preparation Methods

Cyclopropanation of Pyrazole Precursors

The cyclopropyl group is introduced early in the synthesis. A common approach involves reacting 3-acetylpyrazole with cyclopropanecarbonyl chloride under basic conditions (e.g., K₂CO₃ in THF), yielding 5-cyclopropyl-1H-pyrazole-3-carboxylate . Subsequent methylation at the pyrazole nitrogen is achieved using dimethyl sulfate (DMS) in toluene, producing 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate (Yield: 65–78%).

Reduction to Primary Amine

The ester intermediate is reduced to the corresponding alcohol using LiAlH₄ in anhydrous ether, followed by bromination with PBr₃ to form 3-(bromomethyl)-5-cyclopropyl-1-methyl-1H-pyrazole . Subsequent nucleophilic substitution with aqueous ammonia yields the primary amine (Yield: 50–62%).

Synthesis of 5-Methylisoxazole-4-Carboxylic Acid

Isoxazole Ring Formation

The isoxazole core is constructed via the reaction of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions, generating 5-methylisoxazole-3-ol . Oxidation with KMnO₄ in aqueous H₂SO₄ converts the hydroxyl group to a carboxylic acid, yielding 5-methylisoxazole-4-carboxylic acid (Yield: 70–85%).

Amide Bond Formation

Activation of Carboxylic Acid

The carboxylic acid is activated by refluxing in thionyl chloride (SOCl₂) to form 5-methylisoxazole-4-carboxylic acid chloride (Yield: >90%).

Coupling Reaction

The acid chloride is reacted with 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl amine in anhydrous tetrahydrofuran (THF) with K₂CO₃ as a base. The reaction proceeds at 0–5°C to minimize side reactions, followed by gradual warming to room temperature (Yield: 40–80%).

Reaction Conditions Table

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous THF |

| Temperature | 0–5°C (initial), RT (completion) |

| Base | K₂CO₃ (1.2 equiv) |

| Reaction Time | 4–6 hours |

| Workup | Filtration, solvent removal, recrystallization |

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O = 70:30) confirms purity >98%.

Optimization Strategies and Challenges

Yield Improvement

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.